molecular formula C7H3Cl2N3O2 B15052525 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15052525
M. Wt: 232.02 g/mol
InChI Key: WDTSUNQCRWPQCB-UHFFFAOYSA-N
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Description

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido-pyrimidine core structure with chlorine atoms at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with amines can yield amino derivatives, while cyclization can produce fused heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and substituent groups . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

7,8-dichloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-4-2(1-10-5(3)9)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14)

InChI Key

WDTSUNQCRWPQCB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)Cl)NC(=O)NC2=O

Origin of Product

United States

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